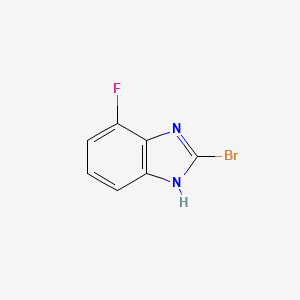

2-Bromo-4-fluoro-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

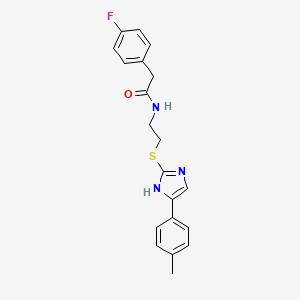

2-Bromo-4-fluoro-1H-benzimidazole is a 2-bromo substituted benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

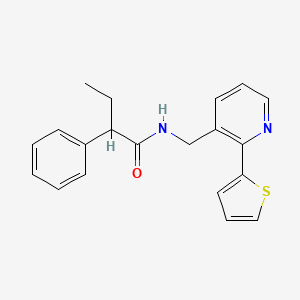

Benzimidazole derivatives are synthesized in a multistep process . The synthesis of benzimidazoles involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .Molecular Structure Analysis

The structures of benzimidazole derivatives are determined using 1H-NMR, 13C-NMR, MS, and elemental analyses . The molecular formula of 1H-Benzimidazole, 2-bromo-1-[(4-fluorophenyl)methyl]- is C14H10BrFN2 .Chemical Reactions Analysis

Benzimidazole derivatives are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1M HCl, 1M HNO3, 1.5M H2SO4, basic media, 0.1M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis

2-Bromo-1H-benzimidazole is a white to off-white solid . It is used in the preparation of benzimidazole nucleosides as antiviral agents .科学的研究の応用

- Benzimidazole derivatives have been investigated for their anticancer potential. Researchers synthesized 2-phenylbenzimidazoles, including those with a methyl group at the 5 (6)-position on the benzimidazole scaffold. These compounds exhibited significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .

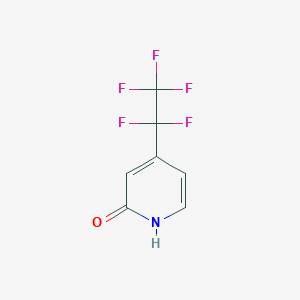

- The presence of electron-donating groups (such as OH, OMe, –NMe₂, –O–CH₂–C₆H₅) enhanced the anticancer effect, while electron-withdrawing groups (–NO₂, –CF₃) reduced inhibition .

- Derivatives of 2-Bromo-4-fluoro-1H-benzimidazole, particularly those with 4-nitro, 4-chloro, 4-fluoro, and 4-bromo substitutions, have demonstrated good to moderate inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv .

- Benzimidazole compounds serve as key components in functional molecules used across various applications. By modifying functional groups on the benzimidazole core structure, researchers aim to develop new drugs, including anticancer agents .

- Commercially available anticancer drugs, such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine, are based on the benzimidazole skeleton .

- Benzimidazole is a heterocyclic organic compound closely related to imidazole. Recent advances in the synthesis of imidazoles have focused on regiocontrolled construction of substituted imidazoles, which play essential roles in various everyday applications .

- Researchers synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives. These compounds were evaluated for antioxidant activity using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .

Anticancer Activity

Antibacterial and Antitubercular Properties

Functional Molecules and Drug Development

Imidazole Synthesis

Antioxidant Activity

作用機序

Benzimidazole derivatives are widely used to design and synthesize novel bioactive compounds . They have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules . The inhibiting behaviour appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .

特性

IUPAC Name |

2-bromo-4-fluoro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXVFVGOZGNHPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)

![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2779169.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2779171.png)

![N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2779176.png)